Benzeneselenenyl Fluoride (PhSeF): Technical Guide to Synthesis, Stability, and Fluoroselenenylation
Benzeneselenenyl Fluoride (PhSeF): Technical Guide to Synthesis, Stability, and Fluoroselenenylation
[1]
Executive Summary
Benzeneselenenyl fluoride (PhSeF) is a highly reactive, electrophilic organoselenium reagent used primarily for the fluoroselenenylation of alkenes and alkynes.[1][2] Unlike its more stable counterparts (PhSeCl, PhSeBr), PhSeF is thermally labile and moisture-sensitive, necessitating in situ generation for optimal reproducibility.[1]
This guide provides a rigorous technical breakdown of PhSeF, focusing on its generation from Diphenyl Diselenide (
Chemical Profile & Bonding Nature[1][3]
PhSeF occupies a unique niche in organochalcogen chemistry due to the "Hard-Soft" mismatch between the Selenium and Fluorine atoms.[1]
| Property | Description |
| Formula | |
| Molecular Weight | 175.07 g/mol |
| Oxidation State | Se(II) |
| Bond Character | Highly polarized Se( |
| HSAB Theory | Selenium is a "Soft" acid; Fluoride is a "Hard" base. This mismatch contributes to the bond's lability and high reactivity.[1] |
| Physical State | Transient species; generally handled as a solution in |
The Stability Paradox
PhSeF is thermodynamically unstable relative to its disproportionation products.[1] Upon standing or exposure to moisture, it degrades primarily into Diphenyl Diselenide (Se(I)) and Phenylselenium Trifluoride (Se(IV)).
Note: This disproportionation is accelerated by Lewis acids and polar protic solvents.[1]
Synthesis & Generation Protocols
Due to the stability issues described above, isolation of PhSeF is not recommended for routine synthesis.[1] Two primary in situ generation methods are established.[1][3]
Method A: Oxidative Cleavage (The Standard)
This is the preferred method for high-value substrates (e.g., late-stage drug functionalization) due to the inert nature of the byproduct (Xenon gas).[1]
-
Reagents: Diphenyl Diselenide (
), Xenon Difluoride ( ).[2] -
Solvent: Dichloromethane (
) or Chloroform ( ). -
Stoichiometry: 1:1 molar ratio of
to generates 2 equivalents of PhSeF.
Protocol:
-
Dissolve
(1.0 equiv) in anhydrous under Argon. -
Cool the solution to 0°C.
-
Add
(1.0 equiv) portion-wise. -
Observation: The orange solution of diselenide will lighten as the colorless PhSeF forms.[1] Xenon gas evolution is rapid.[1]
-
Critical Step: The resulting solution of PhSeF must be used immediately.
Method B: Metathesis (The AgF Alternative)
Used when
-
Reagents: Benzeneselenenyl Chloride (
) or Bromide ( ), Silver(I) Fluoride ( ). -
Mechanism: Precipitation of AgCl/AgBr drives the equilibrium.[1]
-
Protocol: Sonication is often required to ensure reaction completion due to the heterogeneous nature of the silver salt.[1]
Synthesis Workflow Diagram
Caption: Comparative pathways for in situ generation of PhSeF. The XeF2 route is preferred for atom economy and purification simplicity.[1]
Reactivity: The Fluoroselenenylation Mechanism[1]
The primary utility of PhSeF is the simultaneous introduction of a selenium moiety and a fluorine atom across a carbon-carbon double bond.[1] This reaction is stereospecific and regioselective.[1][4]
Mechanistic Pathway[1][3]
-
Electrophilic Attack: The reaction initiates with the attack of the alkene
-electrons on the electrophilic Selenium atom.[1] -
Seleniranium Intermediate: A bridged seleniranium ion (three-membered ring) forms.[1] This is the rate-determining step.[1]
-
Nucleophilic Opening: The fluoride ion (
) attacks the ring from the backside (anti-attack).[1]-
Note: Since
is a poor nucleophile in non-polar solvents and is often tightly paired with the counterion, the reactivity can be sluggish without the highly reactive "naked" fluoride generated via the method.[1]
-
Regioselectivity (Markovnikov vs. Anti-Markovnikov)[5]
-
Markovnikov: Fluorine attacks the more substituted carbon (via the most stable partial carbocation character in the ring).[1] This is the dominant pathway for simple alkenes.[1]
-
Anti-Markovnikov: Can occur if the alkene has electron-withdrawing groups (Michael acceptors) that destabilize the cationic character at the substituted position.[1]
Mechanism Diagram[1][3]
Caption: The stepwise fluoroselenenylation mechanism proceeding via the characteristic seleniranium ion intermediate.
Characterization & Self-Validating Protocols
Because PhSeF is transient, "Self-Validating" protocols rely on monitoring the disappearance of precursors and the appearance of products using NMR spectroscopy.[1]
Process Analytical Technology (PAT) Markers
| Nucleus | Species | Chemical Shift ( | Diagnostic Feature |
| ~463 ppm | Disappearance indicates consumption of starting material. | ||
| ~1040 ppm | Reference for Se(II) halides. | ||
| ~258 ppm | Strong signal, disappears upon reaction. | ||
| Product (C-F) | -150 to -220 ppm | Appearance of multiplet (coupling with H and Se). |
Experimental Validation Tip:
When using the
Applications in Drug Discovery[6]
The PhSe- group serves as a versatile handle for further functionalization, making PhSeF a gateway reagent:
-
Deselenylation: Reductive removal of the PhSe group (using
or Raney Ni) leaves a net fluorination of the alkene.[1] -
Oxidative Elimination: Oxidation to the selenoxide (
) followed by syn-elimination regenerates the double bond, yielding a vinyl fluoride .[1]-
Vinyl fluorides are critical bioisosteres for peptide bonds in medicinal chemistry.[1]
-
References
-
Uneyama, K., Hiraoka, S., & Amii, H. (2000). Reactions of benzeneselenenyl fluoride generated by XeF2-(PhSe)2 system with electron-deficient alkenes.[1][2] Journal of Fluorine Chemistry, 102(1-2), 167-169.[1] Link
-
Tomoda, S., & Usuki, Y. (1989). Fluoroselenenylation of Alkenes. Chemistry Letters, 18(7), 1235-1236.[1] Link
-
Tiecco, M., et al. (1989). Hydroxy- and alkoxy-selenenylation of alkenes with benzeneselenenyl fluoroborate.[1] Tetrahedron, 45(21), 6819-6832.[1] Link
-
Duddeck, H. (1995). 77Se NMR Spectroscopy and its Applications in Chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 27(1), 1-323. Link
